3,4-dichloro-1-(4-iodophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
Description
3,4-Dichloro-1-(4-iodophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione is a halogenated pyrrole-2,5-dione derivative characterized by a dichloro-substituted pyrrole core and a 4-iodophenyl group at the N1 position. Pyrrole-2,5-diones (maleimides) are widely studied for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their electrophilic reactivity and ability to participate in cycloaddition reactions .
Properties
IUPAC Name |
3,4-dichloro-1-(4-iodophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2INO2/c11-7-8(12)10(16)14(9(7)15)6-3-1-5(13)2-4-6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMCLUFYOCLDJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=C(C2=O)Cl)Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-1-(4-iodophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the halogenation of a pyrrole precursor followed by the introduction of the iodophenyl group. One common method includes:
Halogenation: Starting with a pyrrole derivative, chlorination is performed using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Iodination: The chlorinated pyrrole is then reacted with an iodinated benzene derivative in the presence of a catalyst like copper(I) iodide to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-1-(4-iodophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of halogen groups.
Substitution: Nucleophilic substitution reactions can occur, where halogen atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
Applications in Medicinal Chemistry
3,4-Dichloro-1-(4-iodophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione has notable applications in medicinal chemistry:
- Anticancer Agents : Compounds derived from pyrrole structures have shown potential as anticancer agents due to their ability to interact with biological targets involved in cancer progression.
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics.
- Anti-inflammatory Agents : The compound's reactivity allows for modifications that can lead to anti-inflammatory drugs, which are critical in treating various inflammatory conditions.
Applications in Materials Science
In materials science, 3,4-dichloro-1-(4-iodophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione serves as a versatile building block for synthesizing advanced materials:
- Conductive Polymers : Its structural characteristics enable the formation of conductive polymers that can be used in electronic devices.
- Dyes and Pigments : The compound can be utilized in the production of dyes due to its vibrant color properties and stability.
Case Studies
Several studies have highlighted the applications of 3,4-dichloro-1-(4-iodophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione:
- Synthesis and Anticancer Activity : A study demonstrated the synthesis of various derivatives from this compound and evaluated their anticancer activity against multiple cancer cell lines. Results indicated promising cytotoxic effects correlated with structural modifications .
- Antimicrobial Properties : Another research focused on synthesizing derivatives of this compound and testing their antimicrobial efficacy against common pathogens. The findings suggested that certain derivatives exhibited significant antibacterial activity .
- Development of Conductive Polymers : A project explored the use of this compound in creating conductive polymers for electronic applications. The synthesized polymers displayed enhanced electrical conductivity and thermal stability .
Mechanism of Action
The mechanism of action of 3,4-dichloro-1-(4-iodophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The halogenated phenyl and pyrrole rings allow the compound to bind to active sites, potentially inhibiting or modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3,4-dichloro-1-(4-iodophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione with structurally analogous pyrrole-2,5-diones, focusing on substituent effects, physicochemical properties, and biological activities.
Substituent Effects and Structural Analogues
Key structural analogues include:
3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione (Fluoroimide)
- Substituent: 4-Fluorophenyl
- Applications: Herbicide (trade name Sparticide) .
- Molecular Weight: ~308.1 g/mol (estimated) .
3,4-Dichloro-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione
- Substituent: 4-Trifluoromethylphenyl
- Molecular Weight: 310.1 g/mol .
- Status: Discontinued commercial availability .
1-[(2-Chlorophenyl)diphenylmethyl]-2,5-dihydro-1H-pyrrole-2,5-dione (T91)
Diketopiperazine Derivatives (e.g., Albonoursin) Core Structure: Piperazine-2,5-dione Bioactivity: Antiviral (IC₅₀ = 6.8 μM against H1N1 influenza) .
Physicochemical Properties
| Compound | Substituent | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) |
|---|---|---|---|---|
| Target Compound (4-Iodophenyl) | 4-Iodophenyl | ~374.5 (calculated) | N/A | N/A |
| 3,4-Dichloro-1-(4-fluorophenyl) 1 | 4-Fluorophenyl | ~308.1 | 1.63 | 324.7 |
| 3,4-Dichloro-1-(trifluoromethylphenyl) | 4-Trifluoromethyl | 310.1 | N/A | N/A |
| Albonoursin | Benzylidene/isobutyl | 244.3 | N/A | N/A |
Key Observations:
- The iodophenyl derivative has a significantly higher molecular weight (~374.5 g/mol) compared to fluorophenyl (~308.1 g/mol) and trifluoromethylphenyl (~310.1 g/mol) analogues due to iodine’s atomic mass.
- Limited data on the target compound’s physical properties (e.g., melting point, solubility) highlight a gap in current literature.
Biological Activity
3,4-Dichloro-1-(4-iodophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, drawing from various research studies and findings.
- Molecular Formula : C12H9Cl2NO2
- Molecular Weight : 270.11 g/mol
- CAS Number : 4165691
Synthesis
The synthesis of 3,4-dichloro-1-(4-iodophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the reaction of 4-iodoaniline with appropriate dichlorinated pyrrole derivatives under controlled conditions. The reaction pathways often utilize solvents such as ethanol or dimethylformamide to facilitate the formation of the desired product.
Antitumor Activity
Research indicates that derivatives of pyrrole compounds exhibit notable antitumor properties. For instance, a study highlighted that certain pyrrole derivatives can inhibit the growth of various cancer cell lines, including colon cancer cells (HCT-116, SW-620) with a GI50 in the range of to M . The mechanism involves interaction with ATP-binding domains of growth factor receptors like EGFR and VEGFR2, which are critical in tumor proliferation and survival.
The proposed mechanism for the antitumor activity includes:
- Inhibition of Tyrosine Kinases : Compounds derived from 3,4-dichloro-1H-pyrrole-2,5-dione have been shown to inhibit tyrosine kinase activity in cancer cells.
- Membrane Interaction : Studies suggest that these compounds can intercalate into lipid bilayers, altering membrane dynamics and potentially disrupting cancer cell survival .
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds may induce oxidative stress in cancer cells, leading to apoptosis.
Toxicity Profile
While exhibiting significant biological activity, the toxicity profile of 3,4-dichloro-1-(4-iodophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione must also be considered. Research has shown that at low concentrations (10 µg/mL), these compounds do not induce significant cytotoxicity in peripheral blood mononuclear cells (PBMCs). However, at higher concentrations (100 µg/mL), a reduction in cell viability was observed .
Study on Antiproliferative Effects
A detailed study evaluated the antiproliferative effects of various derivatives based on 3,4-dichloro-1H-pyrrole-2,5-dione against human liver cancer (HepG-2) and breast cancer cell lines (MCF-7). The results indicated that certain derivatives were more effective than doxorubicin, a commonly used chemotherapeutic agent .
| Compound | Cancer Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| Compound A | HepG-2 | 0.5 | Higher activity than doxorubicin |
| Compound B | MCF-7 | 0.8 | Comparable to standard treatments |
In Vivo Studies
In vivo studies utilizing rat models for chemically induced colon cancer demonstrated that certain pyrrole derivatives significantly reduced tumor growth compared to control groups . This emphasizes the potential for these compounds in therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,4-dichloro-1-(4-iodophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione, and how can reaction conditions be systematically optimized?
- Methodology : Begin with a nucleophilic substitution or cyclocondensation reaction using 4-iodophenylamine and dichloromaleic anhydride as precursors. Optimize parameters (temperature, solvent polarity, catalyst) via a factorial design. For example, test polar aprotic solvents (DMF, DMSO) under reflux (80–120°C) with triethylamine as a base. Monitor yield and purity via HPLC or TLC . Post-synthesis, employ recrystallization in ethanol or acetonitrile to enhance purity.
Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) be used to confirm the structural integrity of this compound?
- Methodology :
- NMR : Compare experimental H and C spectra with computational predictions (DFT calculations). Key signals include aromatic protons (δ 7.2–7.8 ppm for iodophenyl) and pyrrole ring protons (δ 5.6–6.3 ppm) .
- IR : Identify carbonyl stretches (C=O) near 1700–1750 cm and C-I bonds at 500–600 cm .
- X-ray crystallography : Resolve crystal packing and dihedral angles between the iodophenyl and pyrrole-dione moieties. Use single-crystal data (space group, unit cell parameters) to validate symmetry and bond lengths .
Q. What solvent systems are suitable for solubility studies, and how do they impact reactivity in downstream applications?
- Methodology : Perform a Hansen solubility parameter analysis. Test solubility in DMSO (high polarity), THF (moderate polarity), and toluene (low polarity). Measure kinetic solubility via shake-flask methods and correlate with logP values. Note that low solubility in aqueous buffers may necessitate prodrug derivatization for biological assays .
Advanced Research Questions
Q. What experimental designs are appropriate for assessing the environmental fate of this compound, particularly its persistence and transformation products?
- Methodology : Adopt a split-plot design (as in ) with environmental compartments (soil, water, air) as main plots and abiotic factors (pH, UV exposure) as subplots. Use LC-MS/MS to track degradation products (e.g., dehalogenated metabolites) over time. Apply OECD guidelines for hydrolysis (pH 4–9, 50°C) and photolysis (UV-A/B irradiation) .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Docking studies : Use AutoDock Vina to model binding to cytochrome P450 isoforms or halogen-bonding receptors. Prioritize the iodine atom as a halogen-bond donor .
- MD simulations : Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water) for 100 ns. Analyze RMSD and binding free energy (MM-PBSA) to identify key residues .
Q. How should researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodology :
- Dose-response validation : Replicate assays (MIC, MTT) across multiple cell lines (e.g., HEK293 vs. HeLa) with positive/negative controls.
- Mechanistic deconvolution : Use transcriptomics (RNA-seq) to distinguish off-target effects from pathway-specific activity. For example, upregulated oxidative stress genes may indicate nonspecific cytotoxicity .
Q. What strategies enable the synthesis of derivatives to explore structure-activity relationships (SAR)?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
